

# Technical Guide: Glycine (1-13C) – Synthesis, Properties, and Hyperpolarization Applications

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## Compound of Interest

Compound Name: GLYCINE (1-13C)

Cat. No.: B1580128

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## Executive Summary

**Glycine (1-13C)** is a stable isotope-labeled isotopologue of the simplest proteinogenic amino acid, where the carboxyl carbon (C1) is enriched with Carbon-13. Unlike radiolabeled analogs (C), it is non-radioactive, making it a critical tool in metabolic flux analysis and clinical magnetic resonance imaging (MRI). This guide details the physicochemical profile, a validated synthesis protocol via the Strecker route, and its advanced application in hyperpolarized metabolic imaging.

## Physicochemical Profile & Datasheet

The substitution of

C with

C at the carboxyl position alters the magnetic properties significantly without impacting the chemical reactivity or biological recognition of the molecule.

## Table 1: Comparative Physicochemical Properties

Property	Natural Glycine	Glycine (1-13C)
Molecular Formula		
Molecular Weight	75.07 g/mol	76.07 g/mol (M+1 shift)
Appearance	White crystalline solid	White crystalline solid
Melting Point	233°C (decomposes)	~240°C (decomposes)
Solubility (Water)	~250 g/L (25°C)	~250 g/L (25°C)
Isotopic Enrichment	1.1% (Natural Abundance)	>99% (Synthetic Grade)
NMR Active Nucleus	Low sensitivity	High sensitivity at C1
C1 Chemical Shift	~170–176 ppm	~170–176 ppm (Enhanced)

## NMR Spectral Signature[2][4][5][6][7]

- C NMR: The spectrum will be dominated by a singlet at 170–176 ppm (Carboxyl). The alpha-carbon signal (~42 ppm) will appear as a doublet due to coupling if high sensitivity is used, though usually, only the enriched peak is prominent.
- H NMR: The alpha-protons ( ) at ~3.55 ppm will exhibit satellite sidebands due to heteronuclear spin-spin coupling ( ) with the enriched C1 carbon.

## Synthesis Strategy: The Modified Strecker Protocol

While glycine can be synthesized via the amination of chloroacetic acid, the Strecker Synthesis is the preferred route for 1-13C labeling. This method allows for the introduction of the isotopic label using Potassium Cyanide-

C (

) or Sodium Cyanide-

C (

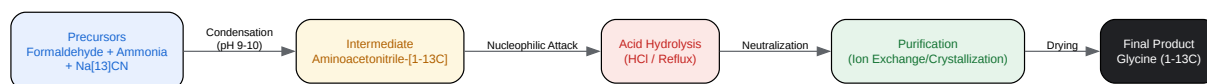
), which are cost-effective primary isotope sources.

## Mechanism of Label Incorporation

The aldehyde carbon of formaldehyde becomes the

-carbon (unlabeled), while the cyanide carbon becomes the carboxyl carbon (labeled).

## Diagram 1: Synthesis Workflow (Strecker Route)



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Caption: Step-by-step conversion of labeled cyanide to Glycine-1-13C via the aminoacetonitrile intermediate.

## Detailed Protocol

Safety Alert: This protocol involves cyanide.[1][2][3][4] All operations must be performed in a functioning fume hood with HCN detectors active.

- Imine Formation:
  - Dissolve Ammonium Chloride ( ) in water.
  - Add Formaldehyde ( , 37% solution) dropwise at 0°C.
  - Causality: Low temperature prevents polymerization of formaldehyde before imine formation.
- Label Introduction (Critical Step):

- Add Sodium Cyanide-  
C ( ) solution slowly to the mixture.
- Stir at room temperature for 4–6 hours.
- Result: Formation of Aminoacetonitrile-1-13C ( ).
- Hydrolysis:
  - Cautiously acidify the solution with concentrated HCl (in a fume hood to manage any liberated gas).
  - Reflux the mixture at 100°C for 2–3 hours.
  - Mechanism:<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup> The nitrile group ( ) is hydrolyzed first to an amide and then to the carboxylic acid ( ).
- Isolation:
  - Evaporate the solvent to obtain the hydrochloride salt.
  - Redissolve in methanol and neutralize with pyridine or use an ion-exchange resin (e.g., Dowex 50) to liberate the free zwitterionic glycine.
  - Recrystallize from water/ethanol.

## Analytical Validation

To ensure the product meets research-grade standards (>99% isotopic purity), the following validation system is required:

- Mass Spectrometry (LC-MS):
  - Observe the Molecular Ion peak
  - Target: 77.07 m/z (vs. 76.07 for natural glycine).
  - Acceptance Criteria: The ratio of M (76) to M+1 (77) should confirm >99% enrichment.
- High-Resolution  
C NMR:
  - Dissolve 10 mg in
  - Observation: A massive singlet at ~176 ppm (Carboxyl).
  - Purity Check: Absence of unlabeled carbonyl peaks and impurity peaks (e.g., from incomplete hydrolysis of the nitrile).

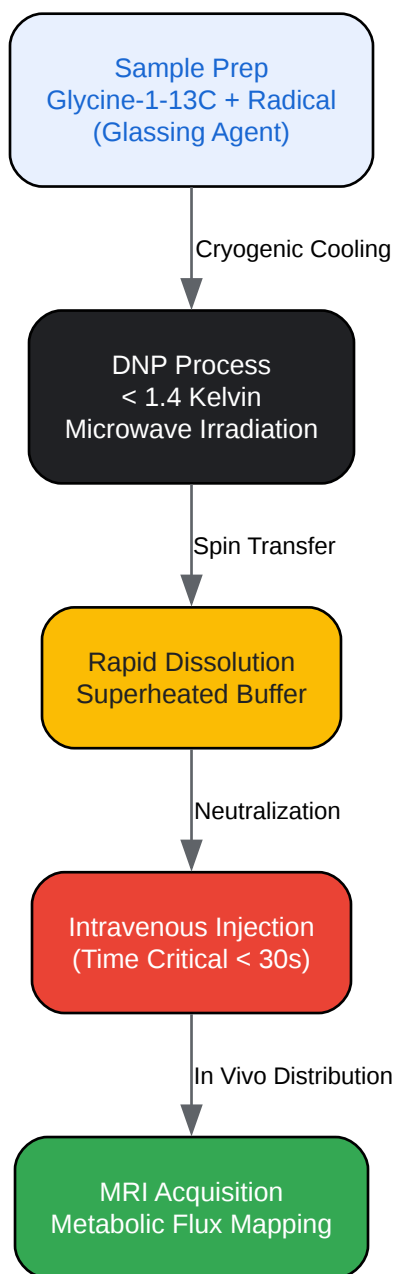
## Advanced Application: Hyperpolarized MRI[1][13]

**Glycine (1-13C)** is a premier candidate for Dissolution Dynamic Nuclear Polarization (d-DNP).

### Why Glycine?

- Long  
Relaxation: The quaternary nature of the C1 carboxyl carbon (no directly attached protons) minimizes dipolar relaxation, resulting in a  
of 30–45 seconds at clinical field strengths.
- Metabolic Probe: It is used to monitor glycine cleavage systems and glutathione synthesis in tumors.

## Diagram 2: Hyperpolarization Workflow



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Caption: The critical time-dependent workflow for generating and using hyperpolarized Glycine-1-13C.

## Experimental Insight

In d-DNP, the sample is cooled to ~1.4 K in a strong magnetic field. Microwave irradiation transfers polarization from free electrons (in the radical) to the

C nuclei. Upon rapid dissolution, the signal is enhanced by >10,000-fold, allowing real-time visualization of metabolic conversion in vivo.

## References

- Strecker Synthesis Mechanism & History
  - Source: N
  - Context: Classic route for alpha-amino acid synthesis using cyanide.[1][4]
  - (Nature Archive)
- Glycine-1-13C Product Specific
  - Source: Sigma-Aldrich / Merck
  - Context: Melting point, molecular weight, and isotopic purity standards.
- Hyperpolarized 13C MRI Applic
  - Source: National Institutes of Health (NIH) / PubMed Central
  - Context: Use of hyperpolarized probes in oncology and metabolic imaging.[6][7]
- NMR Chemical Shifts of Amino Acids
  - Source: University of Wisconsin-Madison / BMRB
  - Context: Database of standard 13C chemical shifts for glycine.
- Safety D
  - Source: PubChem[8][9]
  - Context: Solubility, toxicity, and handling d

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## Sources

- [1. How can glycine be prepared by Strecker synthesis? | Filo \[askfilo.com\]](#)
- [2. chemistnotes.com \[chemistnotes.com\]](#)
- [3. jk-sci.com \[jk-sci.com\]](#)
- [4. youtube.com \[youtube.com\]](#)
- [5. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method - Google Patents \[patents.google.com\]](#)
- [6. dhrad.com \[dhrad.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Glycine | C<sub>2</sub>H<sub>5</sub>NO<sub>2</sub> | CID 750 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. Glycine - Wikipedia \[en.wikipedia.org\]](#)
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